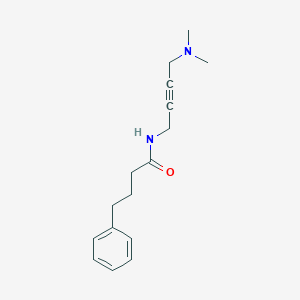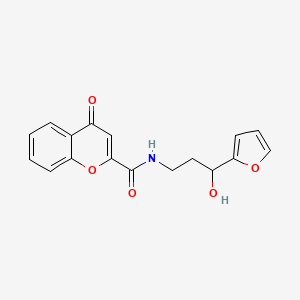
N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide” is also known as H-151, a potent antagonist of the signaling molecule STING in mouse and human cells . It covalently binds to Cys91 of STING, preventing activation via blockade of palmitoylation at Cys91 . It reduces systemic cytokine response in mice treated with the STING agonist 10-carboxymethyl-9-acridanone and showed efficacy in Trex-/- mice .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H17N3O . Its molecular weight is approximately 279.34 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is soluble in DMSO to >75 mM .Applications De Recherche Scientifique
Chemoselective Acetylation and Drug Synthesis
N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide serves as a pivotal compound in the synthesis of various pharmacologically active agents. For instance, it plays a significant role in the chemoselective acetylation processes to synthesize intermediates like N-(2-hydroxyphenyl)acetamide, crucial for antimalarial drug development. This acetylation process, utilizing catalysts like Novozym 435, highlights the compound's applicability in creating drugs through kinetically controlled synthesis, offering insights into optimizing conditions for specific acyl donors and reaction parameters for high efficiency and selectivity (Magadum & Yadav, 2018).
Antiallergic Properties
Further research has delved into the antiallergic potential of N-(pyridin-4-yl)-(indol-3-yl)acetamides, showcasing the therapeutic capabilities of structurally similar compounds. A specific focus on N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, for example, demonstrates a 406-fold potency over traditional antiallergic drugs like astemizole in certain assays, indicating strong potential for these compounds in treating allergic responses (Menciu et al., 1999).
Radiosynthesis and Safening Agents
The compound's framework is adaptable for the radiosynthesis of herbicides and safeners, exemplified by the creation of highly specific activity compounds like [phenyl-4-3H]acetochlor. Such applications underscore its versatility in studying the metabolism and action modes of herbicidal agents, aiding in the development of more efficient and targeted agricultural chemicals (Latli & Casida, 1995).
Glutaminase Inhibition for Cancer Therapy
In cancer research, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have been synthesized to inhibit glutaminase, a key enzyme in cancer cell metabolism. Derivatives of this compound show promise in this area, offering potential pathways for developing new cancer therapies by targeting metabolic vulnerabilities (Shukla et al., 2012).
Antifungal and Antimicrobial Agents
Its structural analogs have been explored for broad-spectrum antifungal and antimicrobial properties, highlighting the compound's potential as a basis for developing treatments against various pathogenic microorganisms. This includes studies on derivatives effective against Candida species and their application in addressing global health challenges related to fungal infections (Bardiot et al., 2015).
Mécanisme D'action
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other indole derivatives, it might interact with various enzymes or receptors, leading to changes in cellular signaling pathways .
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways, including those involved in inflammation, apoptosis, and cell proliferation .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Result of Action
Based on its structural similarity to other indole derivatives, it might have anti-inflammatory, anti-apoptotic, or anti-proliferative effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide . .
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-12-7-9-13(10-8-12)20-18(22)17(21)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKGJKVQTGKCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2916317.png)
![5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2916319.png)

![3,5-di(acetyloxy)-2-[(acetyloxy)methyl]-6-(4-cinnamoylphenoxy)tetrahydro-2H-pyran-4-yl acetate](/img/structure/B2916322.png)
![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2916325.png)
![2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2916328.png)

![3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B2916331.png)
![2-Chloro-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]acetamide](/img/structure/B2916332.png)
![4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]-N-(2-phenylpropyl)benzamide](/img/structure/B2916333.png)
![N-(3-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2916334.png)


